molecular formula C14H15F3O4 B13717954 3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid

3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B13717954
M. Wt: 304.26 g/mol
InChI Key: ZSRAAZMLVVWIAW-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a trifluoroethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor under acidic conditions.

    Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with trifluoroethanol in the presence of a base.

    Attachment to the Benzoic Acid Core: The final step involves coupling the tetrahydropyran and trifluoroethoxy intermediates to the benzoic acid core using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The benzoic acid group can be reduced to form benzyl alcohol derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets. The tetrahydropyran ring can provide additional binding interactions with proteins or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Tetrahydro-2H-pyran-4-yl)benzoic acid: Lacks the trifluoroethoxy group, resulting in different chemical properties and biological activities.

    5-(2,2,2-Trifluoroethoxy)benzoic acid: Lacks the tetrahydropyran ring, leading to different interactions with molecular targets.

Uniqueness

3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the combination of the tetrahydropyran ring and trifluoroethoxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15F3O4

Molecular Weight

304.26 g/mol

IUPAC Name

3-(oxan-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C14H15F3O4/c15-14(16,17)8-21-12-6-10(5-11(7-12)13(18)19)9-1-3-20-4-2-9/h5-7,9H,1-4,8H2,(H,18,19)

InChI Key

ZSRAAZMLVVWIAW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=CC(=C2)OCC(F)(F)F)C(=O)O

Origin of Product

United States

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